molecular formula C7H15NO2 B3051706 Ethyl diethylcarbamate CAS No. 3553-80-8

Ethyl diethylcarbamate

Cat. No. B3051706
CAS RN: 3553-80-8
M. Wt: 145.2 g/mol
InChI Key: VAJCYQHLYBTSHG-UHFFFAOYSA-N
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Description

Ethyl diethylcarbamate is a synthetic organic compound with the molecular formula C7H15NO2 . It does not contain any toxic metallic elements .


Synthesis Analysis

Dithiocarbamates, which include Ethyl diethylcarbamate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .


Molecular Structure Analysis

The molecular weight of Ethyl diethylcarbamate is 145.1995 . The IUPAC Standard InChI is InChI=1S/C7H15NO2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 .


Chemical Reactions Analysis

The key reaction for Ethyl carbamate formation in wine is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .


Physical And Chemical Properties Analysis

Ethyl diethylcarbamate has a molecular weight of 145.1995 . It is a synthetic organic compound .

Scientific Research Applications

Carcinogenicity and Toxicity

Ethyl diethylcarbamate, also known as ethyl carbamate or urethane, has been extensively studied for its carcinogenic properties. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) (Baan et al., 2007). Studies have shown that ethyl carbamate is potentially toxic and can cause neurological disorders with long-term exposure. It is widely present in fermented food products and alcoholic beverages, raising concerns about its impact on human health (Gowd et al., 2018).

Analytical Detection and Quantification

In scientific research, surface-enhanced Raman scattering (SERS) has been utilized for the quantitative detection of ethyl carbamate in alcoholic beverages. This technique uses silver-coated gold nanoparticle colloids as amplifiers, demonstrating its practical potential in the alcoholic beverage industry for in-situ assessment and identification of ethyl carbamate (Yang et al., 2013).

Formation and Metabolism in Foods

Research on the formation and metabolism of ethyl carbamate in food products has been a key area of focus. Various analytical methods for detecting ethyl carbamate in different food matrices have been established. This includes studies on the toxic effects of ethyl carbamate on various organs and the development of mitigation strategies to prevent EC-induced tumorigenesis and genotoxicity by natural products (Vemana Gowd et al., 2018).

Mitigation Strategies in Alcoholic Beverages

The presence of ethyl carbamate in alcoholic beverages is a significant challenge for the industry due to its toxicity and carcinogenicity. Research has focused on developing methods to reduce EC levels, incorporating technologies like physical, chemical, enzymatic, and metabolic engineering. Various measures have been investigated on both laboratory and industrial scales to eliminate EC in alcoholic beverages (Zhao et al., 2013).

Impact on Human Cell Metabolism

Studies have explored the impact of ethyl carbamate on human cell metabolism, particularly its effects on hepatocellular carcinoma cells. These investigations revealed that EC treatment affects multiple metabolic pathways, inducing oxidative stress, reducing detoxification capacity, and disrupting membrane integrity, among other effects. This research facilitates further risk assessment and mitigation of dietary EC (Liu et al., 2017).

Safety And Hazards

Ethyl carbamate is a naturally occurring component of all fermented foods and beverages . It has shown a potential for carcinogenicity when administered in high doses in animal tests . The FDA has worked with domestic manufacturers and other government agencies to set voluntary limits for ethyl carbamate in wines and distilled spirits and to share information on reducing ethyl carbamate exposure .

properties

IUPAC Name

ethyl N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJCYQHLYBTSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189028
Record name Carbamic acid, diethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl diethylcarbamate

CAS RN

3553-80-8
Record name Carbamic acid, N,N-diethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3553-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, diethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl urethane
Source DTP/NCI
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Record name Carbamic acid, diethyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diethylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
I Szele, M Tencer, H Zollinger - Helvetica chimica acta, 1983 - Wiley Online Library
… The products of the reaction with diethylamine are diethylcyanoformamide (18) and ethyl diethylcarbamate (19). None of the chemistry of salt 1 is explained by the intervention of vinyl …
Number of citations: 31 onlinelibrary.wiley.com
S Ishii, H Nakayama, Y Yoshida… - Bulletin of the Chemical …, 1989 - journal.csj.jp
… The reaction of carbamic ester with tetraethyl orthocarbonate is considered to give ethyl diethylcarbamate, diethyl carbonate and ethyl alcohol in equimolar amounts (Eq. 6). Diethyl …
Number of citations: 22 www.journal.csj.jp
JY Le Questel, C Laurence, A Lachkar… - Journal of the …, 1992 - pubs.rsc.org
The hydrogen-bond basicity scale pKHB(logarithm of the formation constant of 4-fluorophenol–base complexes in CCl4) has been measured for tertiary and secondary amides, …
Number of citations: 118 pubs.rsc.org
J Campbell - The Journal of Organic Chemistry, 1957 - ACS Publications
Although some tertiary amines are cleaved by acid chlorides3 at elevated temperatures4 or when special favorable intramolecular conformations6 are possible, triethyl amine was not …
Number of citations: 32 pubs.acs.org
T Shimizu, Y Hayashi, H Shibafuchi… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… In the case of l-nitropropane, distillation of residual oil gave recovered nitropropane (30%) and ethyl diethylcarbamate (20%) [bp 73 C/25 mmHg (lit, º bp …
Number of citations: 121 www.journal.csj.jp
HN Deepakumari, MS RAGHU, CBP KUMAR - Chemical Science, 2019 - e-journals.in
A novel class of hydantoin derivatives was synthesized and their antioxidant activity was evaluated. The newly synthesized compounds were characterized using 1H NMR, IR, Mass …
Number of citations: 1 www.e-journals.in
W Herz - The Journal of Organic Chemistry, 1957 - ACS Publications
… Ethyl diethylcarbamate,8 A solution of 54 g. (0.5 mole) of ethyl chloroformate, 125 g. (1.25 moles) oftriethylamine, and 200 ml. …
Number of citations: 12 pubs.acs.org
Y Yoshida, S Ishii, M Watanabe… - Bulletin of the Chemical …, 1989 - journal.csj.jp
A novel synthesis of carbamate ester using carbon dioxide as a direct material is reported in this article. The direct reaction of carbon dioxide, aliphatic amines, and alkyl halides was …
Number of citations: 59 www.journal.csj.jp
MJ Kamlet, JLM Abboud, MH Abraham… - The Journal of Organic …, 1983 - ACS Publications
XYZ0+ s (x*+ dS)+ aa+ 6/3+ WH+ e {. This equation may be reduced to a more manageable form by a judicious choice of solvents and reactants or indicators. One-, two-, andthree-…
Number of citations: 125 pubs.acs.org
S Fukuoka, M Ryang, S Tsutsumi - Tetrahedron Letters, 1970 - Elsevier
… g (1.9 %) of diethylcarbamoyl chloride and a trace amount of ethyl diethylcarbamate. A coupling product, tetraethylhydrazine was not detected. The results are summarised in Table I. …
Number of citations: 1 www.sciencedirect.com

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